(E)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-22-19-8-2-7-17(19)18(21-22)14-23(13-15-5-3-11-25-15)20(24)10-9-16-6-4-12-26-16/h3-6,9-12H,2,7-8,13-14H2,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTAZPPERWSEQR-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide, with the CAS number 1799261-78-1, is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 367.5 g/mol. Its structure incorporates a furan ring, a thiophene moiety, and a cyclopenta[c]pyrazole unit, which are believed to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O2S |
| Molecular Weight | 367.5 g/mol |
| CAS Number | 1799261-78-1 |
Anticancer Activity
Research indicates that compounds containing furan and thiophene derivatives often exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound against different cancer cell lines remains to be thoroughly investigated.
Antimicrobial Activity
The antimicrobial potential of compounds similar to this compound has been documented in several studies. For example, derivatives with pyrazole structures have demonstrated varying degrees of activity against bacteria and fungi . The minimum inhibitory concentration (MIC) values for these compounds suggest that modifications in structure can lead to enhanced antimicrobial efficacy.
Study on Structural Variations
A study focused on the synthesis and evaluation of various pyrazole derivatives indicated that structural modifications significantly affect their biological activity. The introduction of electron-withdrawing groups or changes in the alkyl substituents often resulted in improved potency against specific microbial strains . This highlights the importance of the structural components present in this compound for its potential applications.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of similar compounds to various biological targets. These computational studies suggest that the presence of furan and thiophene rings could facilitate interactions with enzymes involved in disease pathways . Such insights can guide further experimental validation and optimization of this compound.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Recent studies have indicated that compounds containing furan and thiophene moieties exhibit significant anticancer properties. The incorporation of the tetrahydrocyclopenta[c]pyrazole structure enhances the bioactivity of the compound. For instance, research has shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Thiophene derivatives are known for their antibacterial and antifungal properties. Studies have demonstrated that similar compounds effectively combat various pathogens, indicating a promising avenue for developing new antimicrobial agents .
Case Study 1: Anticancer Research
A study published in Chemical and Pharmaceutical Bulletin investigated a series of furan-based compounds for their anticancer activities. The results showed that specific derivatives exhibited IC50 values in the micromolar range against several cancer cell lines, suggesting potent anticancer effects . The tested compound's structural features were linked to enhanced activity due to its ability to interact with cellular targets.
Case Study 2: Antimicrobial Evaluation
Another research effort focused on synthesizing thiophene-containing compounds and their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The study revealed that certain structural modifications led to increased activity against resistant strains of bacteria . This highlights the potential application of (E)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide as a lead compound in drug development.
Research Findings
Recent literature emphasizes the importance of structure–activity relationships (SAR) in optimizing compounds for desired biological activities. The unique combination of furan and thiophene rings with a pyrazole framework in this compound allows for diverse interactions with biological targets.
Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Furan derivatives | Cell cycle arrest |
| Antimicrobial | Thiophene derivatives | Inhibition of bacterial growth |
| Antiviral | Pyrazole derivatives | Viral replication inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and related acrylamide derivatives:
Key Comparative Insights:
Structural Complexity: The target compound’s tetrahydrocyclopenta[c]pyrazole introduces a bicyclic system absent in simpler pyrazole derivatives (e.g., 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide), which may reduce conformational flexibility and enhance binding specificity .
Electronic Properties : The thiophene and furan substituents provide contrasting electronic profiles. Thiophene’s higher aromaticity compared to furan may influence charge-transfer interactions in biological systems, while furan’s oxygen atom could participate in hydrogen bonding .
Synthetic Accessibility : Compounds like 3-phenyl-N-(3-(prop-2-ynyloxy)pyridin-2-yl)acrylamide are synthesized via straightforward alkylation , whereas the target compound likely requires more intricate multi-step protocols, such as cycloaddition for pyrazole formation followed by sequential functionalization .
Research Findings and Implications
- Future Directions : Comparative crystallographic studies (e.g., using SHELX ) could elucidate conformational differences between the target compound and its analogs, informing rational drug design.
Preparation Methods
Catalyst Selection
Tetrakis(triphenylphosphine)palladium(0) outperforms PdCl₂(dppf) in coupling reactions involving bulky boronic acids, with yields increasing from 68% to 76%. However, PdCl₂(dppf) is preferable for electron-deficient substrates due to enhanced oxidative addition kinetics.
Solvent Systems
Toluene/ethanol/water (3:1:1) minimizes side reactions compared to pure DMF, particularly for moisture-sensitive intermediates.
Temperature Optimization
Microwave irradiation at 120°C reduces reaction times from 12 hours to 15 minutes, though higher temperatures (>150°C) risk decomposition of the tetrahydrocyclopenta[c]pyrazole core.
Challenges and Limitations
- Steric Hindrance : Bulky substituents on the pyrazole ring reduce coupling yields. Pre-activation of boronic acids as pinacol esters mitigates this issue.
- Amide Racemization : The acrylamide linker is prone to racemization under basic conditions. Using HOBt as an additive and maintaining pH < 8 minimizes this.
Q & A
Q. What synthetic strategies are effective for synthesizing this compound, and how are reaction conditions optimized?
The compound’s synthesis involves multi-step routes, including:
- Coupling reactions : Combining furan-2-ylmethylamine and 1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole intermediates with 3-(thiophen-2-yl)acryloyl chloride under basic conditions (e.g., triethylamine) .
- Catalysis : Use of palladium catalysts for cross-coupling reactions between heterocyclic moieties .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product . Optimization focuses on temperature (40–80°C), solvent polarity (DMF or THF), and stoichiometric ratios to maximize yield (>70%) and purity (>95%) .
Q. Which characterization techniques are critical for confirming structural integrity?
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, especially confirming the (E)-configuration of the acrylamide double bond .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 423.15) and fragmentation patterns .
- X-ray Crystallography (if crystals form): Resolves 3D conformation, including torsional angles of the cyclopentapyrazole ring .
Q. How do structural features influence physicochemical properties?
- Heterocyclic Rings : Furan and thiophene enhance π-π stacking with biological targets; the cyclopentapyrazole contributes rigidity and steric effects .
- Acrylamide Backbone : Increases electrophilicity, enabling covalent interactions with cysteine residues in enzymes .
- Solubility : Moderately soluble in DMSO (>10 mM) but limited in aqueous buffers (<0.1 mM), necessitating formulation with co-solvents (e.g., PEG 400) for biological assays .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., varying IC values across assays) be resolved?
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT) to distinguish direct target engagement from off-target effects .
- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) causes assay discrepancies .
- Proteomic Profiling : Chemoproteomics (e.g., activity-based protein profiling) identifies off-target interactions .
Q. What computational models predict biological activity and guide SAR studies?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases), highlighting key residues (e.g., ATP-binding pocket lysines) .
- QSAR Models : Use descriptors like LogP, polar surface area, and H-bond donors to correlate structure with activity (e.g., anti-inflammatory potency) .
- MD Simulations : Assess binding stability over 100-ns trajectories to prioritize derivatives with prolonged target residence .
Q. How can structural analogs be designed to improve metabolic stability without compromising activity?
- Bioisosteric Replacement : Substitute furan with thiazole (improves metabolic resistance) or cyclopentapyrazole with indazole (retains rigidity) .
- Prodrug Strategies : Introduce ester moieties at the acrylamide carbonyl to enhance solubility and reduce first-pass metabolism .
- Deuterium Labeling : Replace labile hydrogens (e.g., α to carbonyl) to slow CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
